Welcome to the BenchChem Online Store!
molecular formula C9H10O3 B1340444 Methyl 5-hydroxy-2-methylbenzoate CAS No. 73505-48-3

Methyl 5-hydroxy-2-methylbenzoate

Cat. No. B1340444
M. Wt: 166.17 g/mol
InChI Key: XRTIUIMAICRVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08394969B2

Procedure details

A 0° C. solution of sulfuric acid (89 g, 908 mmol) in water (700 mL) was added to a flask containing methyl 5-amino-2-methylbenzoate (50 g, 303 mmol) in an ice-water bath. The resulting mixture was stirred until the mixture become a cloudy solution. A solution of sodium nitrite (21 g, 303 mmol) in cold water (200 mL) was added dropwise and stirring was continued for 1 h at 0° C. then at 100° C. for another 1 h. The reaction was cooled and the solid collected by filtration, and rinsed with water. The resultant dark red solid was re-dissolved in MeOH (500 mL). Charcoal (2 g) was added and the reaction was heated at reflux for 1 h. The mixture was filtered and concentrated. Chromatography over silica eluting with 0-50% EtOAc/hexane afforded the title compound as white solid. LC-MS: calculated for C9H10O3 166.17, observed m/e: no ionization (Rt 0.89/2 min). NMR (CDCl3): 7.48 (1H, s), 7.15 (1H, d); 6.95 (1H, d), 6.04 (1H, s); 3.95 (3H, s); 2.53 (3H, s).
Quantity
89 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.N[C:7]1[CH:8]=[CH:9][C:10]([CH3:17])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13].N([O-])=[O:19].[Na+]>O>[OH:19][C:7]1[CH:8]=[CH:9][C:10]([CH3:17])=[C:11]([CH:16]=1)[C:12]([O:14][CH3:15])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)OC)C1)C
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred until the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
at 100° C. for another 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
The resultant dark red solid was re-dissolved in MeOH (500 mL)
ADDITION
Type
ADDITION
Details
Charcoal (2 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=CC(=C(C(=O)OC)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.